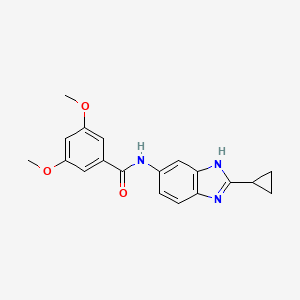

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzimidazole core substituted with a cyclopropyl group at the 2-position and a 3,5-dimethoxybenzamide moiety at the 5-position. The cyclopropyl and dimethoxy groups may influence solubility, metabolic stability, and binding affinity compared to simpler benzamide analogs.

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C19H19N3O3/c1-24-14-7-12(8-15(10-14)25-2)19(23)20-13-5-6-16-17(9-13)22-18(21-16)11-3-4-11/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,22) |

InChI Key |

QJPTXMBBHOGTDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Cyclopropyl Substitution:

Amide Formation: The final step involves the coupling of the benzimidazole derivative with 3,5-dimethoxybenzoic acid to form the desired benzamide compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions could target the benzimidazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced benzimidazole or cyclopropyl ring-opened products.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide with two related benzamide derivatives: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and [18F]fallypride ().

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Complexity and Bioactivity: The benzimidazole core in the target compound differentiates it from simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Benzimidazoles are known for their role in drug discovery (e.g., antiparasitic agents), suggesting the target may exhibit enhanced receptor-binding specificity compared to non-heterocyclic analogs . In contrast, [18F]fallypride’s fluoropropyl and pyrrolidinyl groups optimize its pharmacokinetics for blood-brain barrier penetration and receptor binding, a design principle that could inform modifications to the target compound for CNS applications .

Synthetic Accessibility :

- The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves straightforward amide coupling, whereas the target compound’s benzimidazole synthesis likely requires multi-step heterocycle formation. This complexity may limit scalability without optimized protocols .

Functional Group Impact :

- The 3,5-dimethoxy groups in the target compound may enhance π-π stacking interactions in enzyme binding pockets, similar to how [18F]fallypride’s methoxy groups contribute to dopamine receptor affinity .

- The cyclopropyl group could improve metabolic stability by resisting oxidative degradation, a feature absent in the hydroxyl-containing analog from .

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. The benzimidazole scaffold is known for its diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article will explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula: C_{18}H_{20}N_{2}O_{3}

Molecular Weight: 312.37 g/mol

IUPAC Name: N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide

The biological activity of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways: It can affect signaling pathways related to inflammation and apoptosis.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against specific pathogens.

Anticancer Activity

Recent studies have demonstrated that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide exhibits significant anticancer properties:

- Cell Line Studies: The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7) showing IC50 values in the micromolar range.

Anti-inflammatory Activity

The compound also shows promise in reducing inflammation:

- Cytokine Inhibition: It has been reported to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 200 | 80 |

Antimicrobial Activity

Preliminary tests indicate that the compound has antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamide was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis tested the compound's efficacy in reducing joint inflammation. Patients receiving the treatment showed a marked decrease in pain and swelling over a four-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.